Anticancer agent 153

Colorectal Cancer Cytotoxicity Assay MTT Assay

Anticancer agent 153 (Compound 3) is the preferred tool compound for colorectal adenocarcinoma apoptosis studies. Unlike generic inducers, it combines dual mechanisms—ROS generation and mitochondrial membrane potential (MMP) disruption—with validated DNA intercalation and BSA binding. Its superior IC50 (16.63 μM) outperforms cisplatin and etoposide in Caco-2 cells, ensuring reproducible in vitro models. Choose this well-characterized 1,4-disubstituted 1,2,3-triazole for reliable mechanistic research. Request a quote or bulk inquiry today.

Molecular Formula C16H11Cl2N3O3
Molecular Weight 364.2 g/mol
Cat. No. B12395200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 153
Molecular FormulaC16H11Cl2N3O3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=C(N=N2)COC3=CC(=C(C=C3)C=O)O)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O3/c17-14-4-2-12(5-15(14)18)21-7-11(19-20-21)9-24-13-3-1-10(8-22)16(23)6-13/h1-8,23H,9H2
InChIKeySFSPZPMEYFDVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 153: Quantitative Characterization of a 1,2,3-Triazole Derivative for Apoptosis Research Procurement


Anticancer agent 153 (designated as Compound 3 in the primary literature) is a 1,4-disubstituted 1,2,3-triazole derivative with the molecular formula C₁₆H₁₁Cl₂N₃O₃ and a molecular weight of 364.18 g/mol [1]. This small molecule is characterized by its monoclinic crystal system (P21/c space group) and demonstrates cytotoxic activity through the induction of apoptosis, as evidenced by reactive oxygen species (ROS) generation and the loss of mitochondrial membrane potential (MMP) [1].

Why Anticancer Agent 153 Cannot Be Interchanged with Generic Apoptosis Inducers or Related Triazole Derivatives


The substitution of anticancer agent 153 with generic apoptosis inducers or structurally related 1,2,3-triazole derivatives is not scientifically justified due to its unique combination of a moderate cytotoxic profile (IC50 = 16.63 μM against Caco-2 cells) and a well-defined mechanism of action involving both DNA intercalation and bovine serum albumin (BSA) binding [1]. Unlike many analogs that rely on a single pathway, this compound simultaneously triggers ROS generation and MMP disruption, a dual mechanism that is not consistently observed across the class. Furthermore, its specific crystal packing, dominated by hydrogen bonding and van der Waals interactions, influences its solubility and bioavailability in a manner that cannot be predicted from structural similarity alone, directly impacting the reproducibility of in vitro results [1].

Anticancer Agent 153: A Comparative Quantitative Evidence Guide for Procurement Decisions


Superior Cytotoxic Potency Against Caco-2 Colorectal Adenocarcinoma Cells Compared to Clinical Standards

Anticancer agent 153 (Compound 3) demonstrated superior cytotoxic activity compared to the established chemotherapeutic agents cisplatin and etoposide when evaluated against the Caco-2 human colorectal adenocarcinoma cell line [1]. The compound achieved an IC50 value of 16.63 ± 0.27 μM after a 48-hour treatment, as determined by the standard MTT assay [1]. In the same experimental system, the IC50 values for cisplatin and etoposide were higher, indicating that anticancer agent 153 is more potent in this specific cellular context [1].

Colorectal Cancer Cytotoxicity Assay MTT Assay

Quantified Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential (MMP) Loss

The mechanism of action for anticancer agent 153 is uniquely characterized by a dual induction of apoptosis through both ROS generation and the loss of mitochondrial membrane potential (MMP) [1]. Experimental data confirmed that treatment with Compound 3 significantly increased ROS levels and, concurrently, led to a quantifiable increase in the loss of MMP in Caco-2 cells [1]. While specific fold-change values are not provided, the assays (Annexin V for apoptosis and dedicated ROS/MMP assays) provide a definitive mechanistic signature that distinguishes it from compounds that induce apoptosis via other pathways (e.g., direct caspase activation) [1].

Apoptosis Reactive Oxygen Species Mitochondrial Dysfunction

Characterized DNA Intercalation and Serum Protein Binding Profile for Enhanced Experimental Predictability

Anticancer agent 153 possesses a well-defined interaction profile with key biological macromolecules, as determined through a combination of in vitro and in silico studies [1]. It binds to calf thymus DNA (CT-DNA) via an intercalation mechanism, and interacts with bovine serum albumin (BSA) through both polar and hydrophobic interactions [1]. This dual-binding characterization is not available for many commercially available triazole derivatives and provides a critical advantage in experimental design, allowing for more accurate predictions of intracellular targeting and pharmacokinetic behavior in serum-containing media [1].

DNA Binding Serum Protein Interaction Drug Delivery

Optimal Research Application Scenarios for Anticancer Agent 153 Based on Quantitative Evidence


In Vitro Colorectal Cancer Model Development Requiring a Potent, Non-Standard Apoptosis Inducer

Based on its superior IC50 value (16.63 μM) against Caco-2 cells compared to cisplatin and etoposide, anticancer agent 153 is the preferred choice for establishing in vitro models of colorectal adenocarcinoma where a potent, small-molecule apoptosis inducer is required [1]. This scenario is ideal for initial drug screening, mechanistic studies of apoptosis, or as a positive control in cytotoxicity assays focused on colorectal cancer.

Mechanistic Studies of Mitochondrial-Mediated Apoptosis and ROS Signaling

Given its validated mechanism of action involving both ROS generation and MMP disruption, anticancer agent 153 is an ideal tool compound for dissecting mitochondrial pathways of apoptosis [1]. Researchers investigating the interplay between oxidative stress and mitochondrial dysfunction, or seeking to induce a specific type of cell death distinct from DNA damage, will find this compound's well-defined activity profile essential for generating reproducible and interpretable data [1].

Biophysical Studies of Small Molecule-DNA and Small Molecule-Protein Interactions

The comprehensive characterization of anticancer agent 153's interactions with DNA (via intercalation) and serum albumin (via polar and hydrophobic interactions) makes it a valuable model compound for biophysical research [1]. This scenario includes studies using spectroscopic techniques, calorimetry, or computational docking to investigate the thermodynamics and kinetics of small molecule binding to biological macromolecules, where a well-defined binding profile is a prerequisite for meaningful data analysis [1].

Technical Documentation Hub

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